molecular formula C21H29NO2 B5753002 N-2-adamantyl-3-isobutoxybenzamide

N-2-adamantyl-3-isobutoxybenzamide

Cat. No.: B5753002
M. Wt: 327.5 g/mol
InChI Key: CRANKYFWKSGYOT-UHFFFAOYSA-N
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Description

N-2-adamantyl-3-isobutoxybenzamide is a benzamide derivative characterized by an adamantyl group at the N-2 position and an isobutoxy substituent at the 3-position of the benzene ring. The isobutoxy group contributes steric bulk and moderate polarity, balancing solubility and receptor interactions.

Properties

IUPAC Name

N-(2-adamantyl)-3-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-13(2)12-24-19-5-3-4-16(11-19)21(23)22-20-17-7-14-6-15(9-17)10-18(20)8-14/h3-5,11,13-15,17-18,20H,6-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRANKYFWKSGYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of N-2-adamantyl-3-isobutoxybenzamide with structurally related compounds:

Compound Name Substituent at Position 2 Substituent at Position 3 Molecular Weight (g/mol) Solubility (mg/mL) LogP
This compound Adamantyl (bulky, lipophilic) Isobutoxy (moderate polarity) ~343 (estimated) Low ~4.5
2-Aminobenzamide Amino (polar, hydrophilic) None 136.15 High ~0.9
(2S)-2-[ () Cyclohexylamino-thioxomethyl Diphenylmethyl 466.68 Moderate ~3.8

Key Observations:

  • Adamantyl vs. Amino Groups (Position 2): The adamantyl group in the target compound significantly increases LogP (lipophilicity) compared to the polar amino group in 2-aminobenzamides. This enhances membrane permeability but reduces aqueous solubility, a trade-off critical for bioavailability .
  • Isobutoxy vs. Diphenylmethyl (Position 3): The isobutoxy group in the target compound offers moderate steric hindrance and polarity, contrasting with the highly lipophilic diphenylmethyl group in ’s compound. This difference may influence receptor-binding specificity and metabolic pathways.

Formulation Challenges

  • Solubility Limitations: The low solubility of adamantyl-containing compounds often necessitates advanced formulation strategies, such as salt formation or nanoparticle delivery. This contrasts with 2-aminobenzamides, which are more amenable to standard formulations due to higher solubility .

Research Findings and Implications

  • Pharmacokinetic Advantages: The adamantyl group’s metabolic stability suggests that this compound may excel in prolonged-action applications, whereas 2-aminobenzamides might require frequent dosing .
  • Synergy with Substituents: The combination of adamantyl (Position 2) and isobutoxy (Position 3) may optimize lipophilicity and steric effects for central nervous system (CNS) targeting, a hypothesis supported by studies on similar adamantyl-containing neuroactive compounds .

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